molecular formula C8H5F2NO4 B3307221 2-(3,5-Difluoro-4-nitrophenyl)acetic acid CAS No. 932373-91-6

2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B3307221
Key on ui cas rn: 932373-91-6
M. Wt: 217.13 g/mol
InChI Key: XGLFBUVWWKDQKP-UHFFFAOYSA-N
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Patent
US08481566B2

Procedure details

1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate (150 g) and 4M HCl in 1,4-dioxane (1150 ml) was stirred for 18 h at about 25° C. Nitrogen was bubbled through the mixture to remove excess HCl over 7 hours, then the mixture was concentrated. Toluene (300 ml) was distilled off then the residue was stirred with hexane (300 ml) for 10 minutes. The hexane was decanted off, and the residue stirred with hexane (150 ml) for 10 minutes, then the hexane was decanted off. The residue was stirred with toluene (450 ml) for 2 hours at around 25° C. The solid was filtered and washed with 1:1 toluene/hexane (300 ml), then dried under vacuum to give the title compound as a brown fine powder (41.5 g).
Name
1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9].Cl>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
150 g
Type
reactant
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with hexane (300 ml) for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the mixture
CUSTOM
Type
CUSTOM
Details
to remove excess HCl over 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
Toluene (300 ml) was distilled off
CUSTOM
Type
CUSTOM
Details
The hexane was decanted off
STIRRING
Type
STIRRING
Details
the residue stirred with hexane (150 ml) for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the hexane was decanted off
STIRRING
Type
STIRRING
Details
The residue was stirred with toluene (450 ml) for 2 hours at around 25° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 1:1 toluene/hexane (300 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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